Urea, 1-methyl-1-(o-tolyl)-
CAS No.: 20632-28-4
Cat. No.: VC19688767
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
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Specification
| CAS No. | 20632-28-4 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 1-methyl-1-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |
| Standard InChI Key | IWYDNHDPJXFEOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N(C)C(=O)N |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
Urea, 1-methyl-1-(o-tolyl)- is defined by the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2044 g/mol. Its IUPAC name, 1-methyl-1-(2-methylphenyl)urea, reflects the substitution pattern: a methyl group and an o-tolyl (2-methylphenyl) group attached to the urea nitrogen atoms. The compound’s structure has been confirmed via spectral techniques, including FT-IR, ¹H NMR, and ¹³C NMR, which are consistent with analogous urea derivatives .
Table 1: Key Physicochemical Properties
The absence of reported melting/boiling points and density values underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 1-ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6), suggests moderate hydrophobicity, with LogP values influenced by aryl and alkyl substituents .
Synthesis and Spectral Characterization
Synthetic Routes
The synthesis of 1-methyl-1-(o-tolyl)urea follows established protocols for N,N-disubstituted ureas. A common approach involves the reaction of o-tolylamine with methyl isocyanate under controlled conditions:
This one-step procedure typically employs toluene as a solvent at 40–45°C, yielding products in 76–83% efficiency, as observed in analogous urea syntheses . The reaction’s simplicity and scalability make it suitable for industrial applications.
Spectroscopic Confirmation
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FT-IR: Key absorption bands include:
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¹H NMR: Signals at δ 2.3 ppm (methyl group on o-tolyl), δ 3.0 ppm (N-methyl), and δ 6.8–7.2 ppm (aromatic protons) .
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¹³C NMR: A carbonyl (C=O) resonance near 157–153 ppm, consistent with urea derivatives .
Comparative Analysis with Structural Analogs
Substituent Effects on Properties
The o-tolyl group introduces steric hindrance and electronic effects that differentiate this compound from other urea derivatives. For example:
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1-(2-Chloroethyl)-3-(2-methoxy-o-tolyl)urea (CAS 21561-19-3) exhibits higher molecular weight (242.702 g/mol) and a chlorine atom, enhancing its reactivity and potential bioactivity .
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1-Ethyl-3-methyl-1-(o-tolyl)urea (CAS 20722-61-6) replaces the N-methyl group with an ethyl chain, increasing hydrophobicity (LogP ~2.8) .
Table 2: Structural Comparison of Selected Urea Derivatives
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 20632-28-4 | C₉H₁₂N₂O | 164.2044 | Methyl, o-tolyl |
| 21561-19-3 | C₁₁H₁₅ClN₂O₂ | 242.702 | Chloroethyl, methoxy |
| 20722-61-6 | C₁₁H₁₆N₂O | 192.26 | Ethyl, methyl, o-tolyl |
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